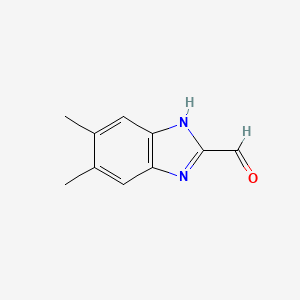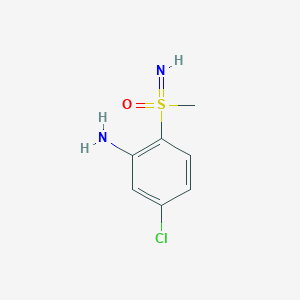![molecular formula C28H24ClN5O2 B2669640 2-[4-(2-chlorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline CAS No. 1115952-57-2](/img/structure/B2669640.png)
2-[4-(2-chlorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-chlorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline is a complex organic compound that features a quinoline core, a piperazine ring, and an oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline typically involves multiple steps, starting with the preparation of the quinoline core, followed by the introduction of the piperazine and oxadiazole groups. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via a nucleophilic substitution reaction, where 2-chlorophenylpiperazine reacts with the quinoline derivative.
Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-chlorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2-[4-(2-chlorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: It is used in research to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a probe to study cellular processes and pathways.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-[4-(2-chlorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects. The specific pathways involved depend on the biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: This compound shares the piperazine and quinoline moieties but differs in the oxadiazole group.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar piperazine structure but includes a triazole ring instead of an oxadiazole.
Uniqueness
The uniqueness of 2-[4-(2-chlorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, may enhance its stability and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
5-[2-[4-(2-chlorophenyl)piperazin-1-yl]quinolin-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN5O2/c1-35-20-12-10-19(11-13-20)27-31-28(36-32-27)22-18-26(30-24-8-4-2-6-21(22)24)34-16-14-33(15-17-34)25-9-5-3-7-23(25)29/h2-13,18H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFWVQBUOIIZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCN(CC5)C6=CC=CC=C6Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B2669560.png)


![2-(4-chlorobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2669563.png)



![3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2669573.png)
![4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2669574.png)

![3-((2-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2669578.png)

